molecular formula C13H10FNO3 B2738826 1-(Benzyloxy)-2-fluoro-3-nitrobenzene CAS No. 2365418-52-4

1-(Benzyloxy)-2-fluoro-3-nitrobenzene

Cat. No.: B2738826
CAS No.: 2365418-52-4
M. Wt: 247.225
InChI Key: PGUGKPZUAPCUOM-UHFFFAOYSA-N
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Description

1-(Benzyloxy)-2-fluoro-3-nitrobenzene is a useful research compound. Its molecular formula is C13H10FNO3 and its molecular weight is 247.225. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Reactivity

  • Synthesis of Fluorohydroxyacetone : Pero, Babiarz-Tracy, and Fondy (1977) synthesized 1-(benzoyloxy)-, 1-(4-nitrobenzoyloxy)-, and 1-(3,5-dinitrobenzoyloxy) derivatives of fluoropropanones, which are chemically similar to 1-(Benzyloxy)-2-fluoro-3-nitrobenzene. These derivatives were created by reacting benzoyl chloride with halopropanediols and displayed varied toxicities and antitumor effects in mice (Pero, R. W., Babiarz-Tracy, P., & Fondy, T. P., 1977).

Photophysical and Theoretical Studies

  • Investigation of Nitrobenzoxadiazole Derivatives : A study by Das et al. (2012) explored the interaction of nitrobenzoxadiazole-based systems with metal ions. Their research provides insight into the photophysical properties of such systems, which can include compounds like this compound (Das, S., Patra, A., Jose, D., & Sarkar, M., 2012).

Organocatalytic Syntheses

  • Synthesis of Benzoxazoles and Benzothiazoles : Alla, Sadhu, and Punniyamurthy (2014) reported an organocatalytic approach for synthesizing benzoxazoles and benzothiazoles, using catalysts and oxidants that may relate to the reactivity of this compound (Alla, S. K., Sadhu, P., & Punniyamurthy, T., 2014).

Catalytic Reactions

  • Nickel-Catalyzed C-H/C-O Cross Couplings : Xiao, Chen, and Han (2015) described Ni-catalyzed direct C-H/C-O cross-couplings for the synthesis of heteroatom-containing compounds, a process that could potentially involve this compound as a substrate (Xiao, J., Chen, T., & Han, L.-B., 2015).

Fluorescence and Sensing Applications

  • Fluorescent Sensing of Metal Ions and Nitrobenzene : A study by Xu et al. (2020) on a zinc-based metal–organic framework demonstrated its ability as a multi-responsive luminescent sensor for various ions and nitrobenzene, showcasing potential applications for similar nitrobenzene derivatives in sensing technologies (Xu, T.-Y., Li, J.-M., Han, Y.-H., Wang, A.-R., He, K., & Shi, Z.-f., 2020).

Properties

IUPAC Name

2-fluoro-1-nitro-3-phenylmethoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO3/c14-13-11(15(16)17)7-4-8-12(13)18-9-10-5-2-1-3-6-10/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGUGKPZUAPCUOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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